N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple benzene rings and a chlorine atom. The exact structure would depend on the specific arrangement of these components .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzene rings and the chlorine atom. Benzene rings are known to undergo electrophilic aromatic substitution reactions, while chlorine atoms can participate in a variety of reactions, including nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzene rings and the chlorine atom. For example, compounds containing benzene rings are often nonpolar and hydrophobic, while the presence of a chlorine atom could make the compound more polar .
Scientific Research Applications
Crystallography and Molecular Structure Analysis
- The compound has been studied for its crystal structure, providing insights into molecular conformations and interactions. For instance, a study demonstrated the linearly extended conformations of 2-(4-chlorobenzamido)ethanaminium chloride with distinctive hydrophobic and hydrophilic layers, which can be crucial in understanding molecular interactions and designing new compounds (Hempel et al., 2005).
Synthesis and Chemical Properties
- Research has focused on the synthesis of new compounds using variations of N-(3-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride. For example, the synthesis of novel phenol-based acyclic ligands with double sets of coordination sites has been reported, starting from 4-chlorophenol, an important step in developing new chemical entities (Ghaffarinia & Golchoubian, 2005).
Environmental Applications
- Studies have been conducted on the sonolytic degradation of hazardous organic compounds, including chlorobenzene derivatives. This research is vital for environmental remediation and understanding the breakdown of pollutants (Okuno et al., 2000).
Photophysical Properties
- The photophysical properties of N-chlorobenzyl substituted compounds have been examined, shedding light on their behavior in different solvents. This information is crucial for applications in photochemistry and materials science (Prukała et al., 2011).
Corrosion Inhibition
- Some studies have explored the use of cationic surfactants, including compounds similar to this compound, as corrosion inhibitors for metals. This research is significant for industrial applications, particularly in protecting metal surfaces in acidic environments (Aiad et al., 2016).
Kinetic Studies
- The kinetics and mechanism of oxidation reactions involving similar compounds have been studied, providing insights into the chemical behavior and potential applications in synthetic chemistry (Revkov et al., 2007).
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-13-7-8-17(14-20)15-23-16-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,23-24H,15-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBTZZVOVUXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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